D-erythro-MAPP

Alkaline Ceramidase Acid Ceramidase Enzyme Selectivity

D-erythro-MAPP is the definitive alkaline ceramidase inhibitor for sphingolipid research—do not substitute with acid-directed agents like B13 or N-oleoylethanolamine. It achieves >3-fold ceramide elevation and G₀/G₁ arrest in HL-60 cells with minimal acid ceramidase cross-reactivity (IC₅₀ >500 µM). The inactive L-erythro enantiomer provides a built-in negative control. Procure only ≥98% purity to ensure reproducibility of published protocols in cancer apoptosis, nanoparticle delivery, and fungal PAQR signaling studies.

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
CAS No. 143492-38-0
Cat. No. B1670232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-MAPP
CAS143492-38-0
Synonyms2-(N-myristoylamino)-1-phenyl-1-propanol
2-(N-myristoylamino)-1-phenyl-1-propanol, (R-(R*,R*))-isomer
2-(N-myristoylamino)-1-phenyl-1-propanol, (R-(R*,S*))-isomer
2-(N-myristoylamino)-1-phenyl-1-propanol, (S-(R*,S*))-isomer
D-erythro-MAPP
D-MAPP cpd
Molecular FormulaC23H39NO2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
InChIKeyYLAZEWZHIRBZDA-NFBKMPQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-erythro-MAPP (CAS 143492-38-0): Procurement Guide for a Stereospecific Alkaline Ceramidase Inhibitor


D-erythro-MAPP, chemically known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic ceramide analog that functions as a selective inhibitor of alkaline ceramidase [1]. It is not a general ceramidase inhibitor but specifically targets alkaline ceramidases with an in vitro IC₅₀ of 1–5 µM, while exhibiting minimal inhibition of acid ceramidase (IC₅₀ >500 µM) [1]. The compound increases intracellular ceramide levels, induces G₀/G₁ cell cycle arrest, and suppresses growth in HL-60 promyelocytic leukemia cells [2].

Why Generic Ceramidase Inhibitors Cannot Substitute for D-erythro-MAPP: The Alkaline vs. Acid Selectivity Divide


Ceramidase inhibitors are not interchangeable due to profound differences in enzyme subtype selectivity and stereochemical activity. D-erythro-MAPP is one of the few commercially available compounds that selectively inhibits alkaline ceramidase with minimal acid ceramidase cross-reactivity [1]. In contrast, widely used alternatives such as B13 (D-NMAPPD) and N-oleoylethanolamine primarily target acid ceramidase [2]. Even the enantiomer L-erythro-MAPP does not inhibit alkaline ceramidase; it instead serves as a substrate for the enzyme and is rapidly metabolized via N-deacylation [1]. Procuring a non-selective or acid-directed inhibitor for experiments requiring alkaline ceramidase-specific modulation will yield confounding results and fail to recapitulate the distinct ceramide-elevating, G₀/G₁-arresting phenotype that defines D-erythro-MAPP's activity [3].

Quantitative Differentiation of D-erythro-MAPP Against Closest Comparators: A Head-to-Head Evidence Review


Alkaline Ceramidase Selectivity: D-erythro-MAPP vs. Acid-Directed Inhibitors (B13, NOE) and Non-Selective Analogs

D-erythro-MAPP demonstrates >100-fold selectivity for alkaline ceramidase over acid ceramidase, a differentiation not achieved by B13 (D-NMAPPD) or N-oleoylethanolamine (NOE). D-erythro-MAPP inhibits alkaline ceramidase with an IC₅₀ of 1–5 µM, while its IC₅₀ for acid ceramidase exceeds 500 µM [1]. In contrast, B13 is a potent acid ceramidase inhibitor (IC₅₀ ~10 µM) and only reduces alkaline ceramidase activity at 500 µM [2]. NOE is a specific acid ceramidase inhibitor with an IC₅₀ of ~500 µM and negligible alkaline ceramidase activity . Ceranib-2, a nonlipid ceramidase inhibitor, shows IC₅₀ values of 7–28 µM across cell-based assays without clear subtype selectivity [3].

Alkaline Ceramidase Acid Ceramidase Enzyme Selectivity Sphingolipid Metabolism

Stereochemical Specificity: D-erythro-MAPP (Inhibitor) vs. L-erythro-MAPP (Substrate)

The enantiomer L-erythro-MAPP does not inhibit alkaline ceramidase; it is a substrate that undergoes rapid N-deacylation. D-erythro-MAPP remains intact in HL-60 cells over 24 hours, whereas L-erythro-MAPP is extensively metabolized [1]. In vitro, L-erythro-MAPP is hydrolyzed by alkaline ceramidase at a rate comparable to C₁₆-ceramide, while D-erythro-MAPP is not metabolized and instead inhibits the enzyme with an IC₅₀ of 1–5 µM [1]. Both enantiomers exhibit similar cellular uptake, indicating that differential activity arises from stereochemistry-dependent interaction with the enzyme active site [1].

Stereochemistry Enantiomer Enzyme Inhibition Metabolic Stability

Cellular Potency in Breast Cancer Models: D-erythro-MAPP vs. Nanoparticle Formulation

D-erythro-MAPP reduces MCF-7 breast cancer cell viability with an IC₅₀ of 4.4 µM after 24-hour exposure [1]. A solid lipid nanoparticle (SLN) formulation of D-erythro-MAPP exhibits a higher IC₅₀ of 15.6 µM at 24 hours, decreasing to 13.9 µM at 48 hours and 12.1 µM at 72 hours [2]. This quantitative difference reflects altered cellular uptake and release kinetics inherent to the nanoparticle delivery system, providing a benchmark for researchers evaluating free compound versus formulated preparations.

Breast Cancer MCF-7 Cytotoxicity Nanoparticle

Cell Cycle Arrest Specificity: G₀/G₁ Phase Blockade in Leukemia Cells

D-erythro-MAPP induces a concentration- and time-dependent G₀/G₁ phase arrest in HL-60 promyelocytic leukemia cells [1]. Treatment with 5 µM D-erythro-MAPP results in >3-fold elevation of endogenous ceramide levels over baseline at 24 hours, an effect not observed with L-erythro-MAPP [1]. This ceramide accumulation directly correlates with growth suppression, distinguishing D-erythro-MAPP from compounds that elevate ceramide through alternative mechanisms (e.g., sphingomyelinase activation) or that induce apoptosis without cell cycle arrest [2].

Cell Cycle Arrest HL-60 Leukemia Growth Suppression

Validated Research and Industrial Application Scenarios for D-erythro-MAPP


Dissecting Alkaline Ceramidase-Specific Signaling in Cancer Cell Apoptosis Studies

D-erythro-MAPP enables researchers to selectively elevate endogenous ceramide via alkaline ceramidase inhibition without confounding acid ceramidase blockade. In MCF-7 breast cancer cells, 4.4 µM D-erythro-MAPP reduces viability and induces mitochondrial membrane potential loss, establishing a validated model for ceramide-mediated apoptosis research [1]. The compound's stereospecificity (active D-erythro, inactive L-erythro enantiomer) provides a built-in negative control for confirming on-target effects [2].

Investigating G₀/G₁ Cell Cycle Arrest Mechanisms in Leukemia Models

Treatment of HL-60 promyelocytic leukemia cells with 5 µM D-erythro-MAPP results in >3-fold ceramide elevation and concomitant G₀/G₁ phase arrest, mimicking the action of exogenous ceramides [2]. This established protocol is widely cited in sphingolipid signaling literature and provides a reproducible system for studying ceramide-dependent cell cycle regulation. Procurement from vendors offering ≥98% purity (e.g., Cayman Chemical, Abcam) ensures consistency with published findings .

Evaluating Nanoparticle Delivery Systems for Ceramidase Inhibitors

D-erythro-MAPP serves as a benchmark compound for developing and validating lipid-based nanoparticle formulations. The free compound exhibits an IC₅₀ of 4.4 µM in MCF-7 cells at 24 hours, while solid lipid nanoparticle (SLN) formulations show time-dependent potency (IC₅₀ decreasing from 15.6 µM at 24 h to 12.1 µM at 72 h) [1]. This quantitative differential provides a reference for assessing encapsulation efficiency, release kinetics, and targeting modifications in novel ceramidase inhibitor delivery systems.

Probing Sphingolipid-Dependent Signaling in Fungal PAQR Receptor Studies

D-erythro-MAPP has been validated as a chemical probe for investigating sphingolipid-dependent signaling in fungal PAQR (progestin and adipoQ receptor) pathways. In Saccharomyces cerevisiae models, D-erythro-MAPP inhibits Izh2p-dependent repression of FET3-lacZ reporter constructs, confirming sphingolipid involvement in this signaling cascade [3]. This application extends D-erythro-MAPP's utility beyond mammalian cancer biology into fungal genetics and membrane receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-erythro-MAPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.